

# Spectroscopic Comparison of 3-Chlorothiophenol and its Precursor, 3-Chloroaniline

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## Compound of Interest

Compound Name: 3-Chlorothiophenol

Cat. No.: B146429

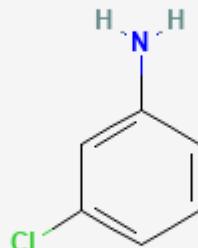
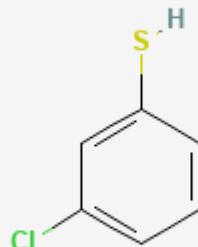
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This guide provides a detailed spectroscopic comparison of the final product, **3-Chlorothiophenol**, and its key precursor, 3-Chloroaniline. This analysis is crucial for researchers, scientists, and professionals in drug development for monitoring reaction progress, verifying product purity, and understanding the structural transformations during the synthesis process. The data presented is supported by experimental protocols for the spectroscopic techniques employed.

## Synthesis Overview

A common route for the synthesis of **3-Chlorothiophenol** involves the diazotization of 3-Chloroaniline, followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile. The initial step, not detailed here, is typically the reduction of 3-chloronitrobenzene to afford 3-Chloroaniline. This guide focuses on the spectroscopic differences between the amino-substituted precursor and the final thiol product.

## Chemical Structures

Compound	Structure
3-Chloroaniline	
3-Chlorothiophenol	

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-Chloroaniline and **3-Chlorothiophenol**, highlighting the characteristic differences arising from the transformation of the amino group to a thiol group.

## <sup>1</sup>H NMR Spectroscopy

Solvent: CDCl<sub>3</sub>

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3-Chloroaniline	~6.95	t	1H	H-5
~6.75	m	2H	H-2, H-6	
~6.60	m	1H	H-4	
~3.70	br s	2H	-NH <sub>2</sub>	
3-Chlorothiophenol	~7.20	t	1H	H-5
~7.10	m	2H	H-2, H-6	
~7.00	m	1H	H-4	
~3.50	s	1H	-SH	

## <sup>13</sup>C NMR Spectroscopy

Solvent: CDCl<sub>3</sub>

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
3-Chloroaniline	~147.0	C-1 (C-NH <sub>2</sub> )
	~135.0	C-3 (C-Cl)
	~130.0	C-5
	~118.0	C-4
	~115.0	C-6
	~113.0	C-2
3-Chlorothiophenol	~135.0	C-3 (C-Cl)
	~132.0	C-1 (C-SH)
	~130.0	C-5
	~128.0	C-6
	~127.0	C-2
	~125.0	C-4

## Infrared (IR) Spectroscopy

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
3-Chloroaniline	3440-3300 (two bands)	N-H stretch (asymmetric and symmetric)
3100-3000	Aromatic C-H stretch	
1620-1580	N-H bend and C=C stretch	
800-750	C-Cl stretch	
3-Chlorothiophenol	3100-3000	Aromatic C-H stretch
2600-2550 (weak)	S-H stretch	
1580-1450	C=C stretch	
800-750	C-Cl stretch	

## Mass Spectrometry (Electron Ionization)

Compound	Key m/z values	Assignment
3-Chloroaniline	127/129 (M <sup>+</sup> )	Molecular ion
92	[M - Cl] <sup>+</sup>	
65	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>	
3-Chlorothiophenol	144/146 (M <sup>+</sup> )	Molecular ion <a href="#">[1]</a>
109	[M - Cl] <sup>+</sup>	
82	[C <sub>6</sub> H <sub>4</sub> S - H] <sup>+</sup>	

## Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques mentioned above. Instrument-specific parameters may vary.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- <sup>1</sup>H NMR Parameters:
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Pulse width: 30°
  - Spectral width: -2 to 12 ppm
- <sup>13</sup>C NMR Parameters:
  - Number of scans: 1024

- Relaxation delay: 2.0 s
- Pulse program: Proton-decoupled
- Spectral width: 0 to 200 ppm
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

#### Infrared (IR) Spectroscopy:

- Sample Preparation: For liquid samples like 3-Chloroaniline and **3-Chlorothiophenol**, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
  - Spectral range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of scans: 32
- Data Processing: A background spectrum of the clean plates is first recorded and then subtracted from the sample spectrum.

#### Mass Spectrometry (MS):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Parameters:
  - Ionization energy: 70 eV

- Source temperature: 200-250 °C
- Mass range: m/z 40-400
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Synthesis Pathway Diagram

The following diagram illustrates the transformation of the precursor to the final product.



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Caption: Synthesis of **3-Chlorothiophenol** from 3-Chloroaniline.

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## References

- 1. Benzenethiol, 3-chloro- [webbook.nist.gov]
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